molecular formula C20H28N4O10 B13865108 Lactose N-(Phthalazin-8-yl)-hydrazone

Lactose N-(Phthalazin-8-yl)-hydrazone

Cat. No.: B13865108
M. Wt: 484.5 g/mol
InChI Key: RNMZGXFACLJOMO-RVKYATMTSA-N
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Description

Lactose N-(Phthalazin-8-yl)-hydrazone is a chemical compound that combines the sugar lactose with a hydrazone derivative of phthalazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lactose N-(Phthalazin-8-yl)-hydrazone typically involves the reaction of lactose with phthalazin-8-yl-hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the complete formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Lactose N-(Phthalazin-8-yl)-hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazone group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phthalazinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Lactose N-(Phthalazin-8-yl)-hydrazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Lactose N-(Phthalazin-8-yl)-hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Lactose N-(Phthalazin-8-yl)-hydrazone can be compared with other similar compounds, such as:

    Lactose N-(Phthalazin-6-yl)-hydrazone: Similar structure but with a different position of the hydrazone group.

    Lactose N-(Pyridazin-3-yl)-hydrazone: Contains a pyridazine ring instead of a phthalazine ring.

    Lactose N-(Quinazolin-4-yl)-hydrazone: Features a quinazoline ring, offering different chemical properties.

Properties

Molecular Formula

C20H28N4O10

Molecular Weight

484.5 g/mol

IUPAC Name

(6Z)-6-(phthalazin-1-ylhydrazinylidene)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol

InChI

InChI=1S/C20H28N4O10/c25-7-12(28)18(34-20-17(32)16(31)15(30)13(8-26)33-20)14(29)11(27)6-22-24-19-10-4-2-1-3-9(10)5-21-23-19/h1-6,11-18,20,25-32H,7-8H2,(H,23,24)/b22-6-/t11?,12?,13-,14?,15+,16+,17-,18?,20+/m1/s1

InChI Key

RNMZGXFACLJOMO-RVKYATMTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NN=C2N/N=C\C(C(C(C(CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN=CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

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